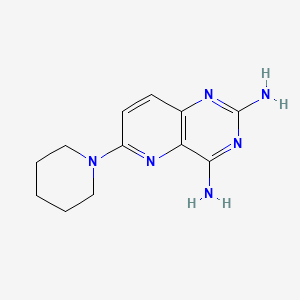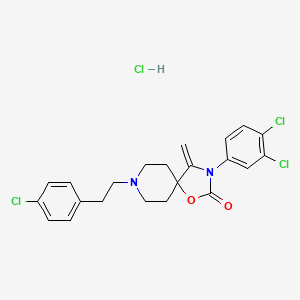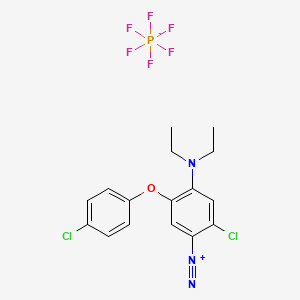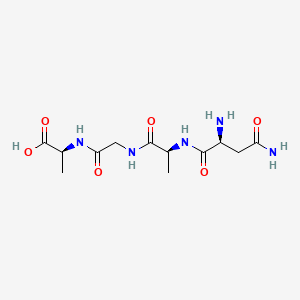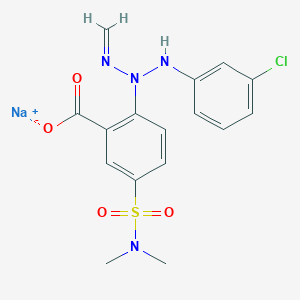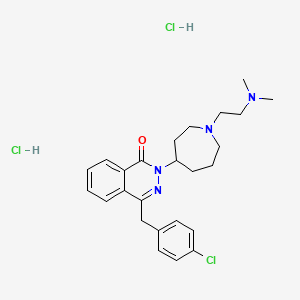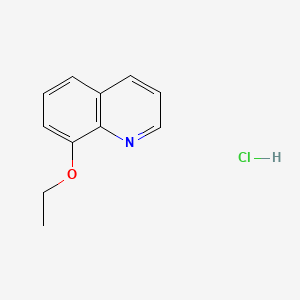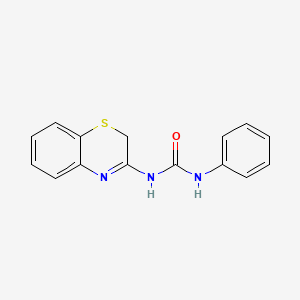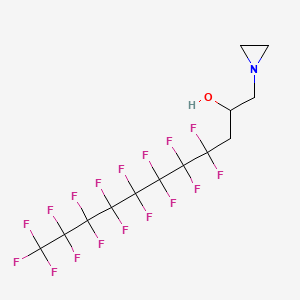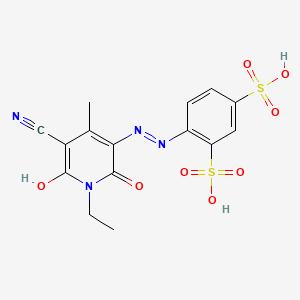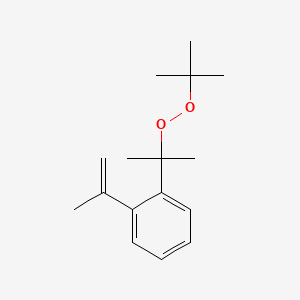
Peroxide, 1,1-dimethylethyl 1-methyl-1-((1-methylethenyl)phenyl)ethyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peroxide, 1,1-dimethylethyl 1-methyl-1-((1-methylethenyl)phenyl)ethyl is a chemical compound with the molecular formula C16H26O2. It is also known by other names such as tert-butyl cumyl peroxide. This compound is a type of organic peroxide, which is characterized by the presence of a peroxide group (–O–O–) in its structure. Organic peroxides are widely used in various industrial applications due to their ability to initiate polymerization reactions and act as oxidizing agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Peroxide, 1,1-dimethylethyl 1-methyl-1-((1-methylethenyl)phenyl)ethyl typically involves the reaction of 1,3-di(1-hydroxy-1-methylethyl)benzene with 2-hydroperoxy-2-methylpropane and 2-hydroperoxy-2-phenylpropane. The corresponding hydroxyperoxides are obtained, which upon dehydration yield the unsaturated peroxides .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction is typically carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product. The resulting peroxide is then purified through distillation or crystallization processes to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Peroxide, 1,1-dimethylethyl 1-methyl-1-((1-methylethenyl)phenyl)ethyl undergoes various types of chemical reactions, including:
Oxidation: This compound can act as an oxidizing agent, facilitating the oxidation of other substances.
Decomposition: Under certain conditions, it can decompose to form free radicals, which are highly reactive species.
Polymerization Initiation: It is commonly used as an initiator in polymerization reactions, where it helps in the formation of polymers from monomers.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen and other oxidizing agents. The reaction is typically carried out at elevated temperatures.
Decomposition: This reaction can be induced by heat or light, leading to the formation of free radicals.
Polymerization Initiation: The compound is used in the presence of monomers such as styrene or acrylates, and the reaction is carried out at specific temperatures to control the rate of polymerization.
Major Products Formed
Oxidation: The major products include oxidized organic compounds.
Decomposition: The decomposition products are free radicals, which can further react to form various organic compounds.
Polymerization: The major products are polymers, which are long-chain molecules formed from the monomers.
Applications De Recherche Scientifique
Peroxide, 1,1-dimethylethyl 1-methyl-1-((1-methylethenyl)phenyl)ethyl has several scientific research applications:
Chemistry: It is used as an initiator in polymerization reactions to synthesize various polymers.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of oxidative stress and free radical formation.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of Peroxide, 1,1-dimethylethyl 1-methyl-1-((1-methylethenyl)phenyl)ethyl involves the generation of free radicals through the decomposition of the peroxide bond (–O–O–). These free radicals are highly reactive and can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved in these reactions depend on the specific context in which the compound is used. For example, in polymerization reactions, the free radicals generated by the decomposition of the peroxide can react with monomers to form polymer chains .
Comparaison Avec Des Composés Similaires
Peroxide, 1,1-dimethylethyl 1-methyl-1-((1-methylethenyl)phenyl)ethyl can be compared with other similar organic peroxides, such as:
tert-Butyl hydroperoxide: Another organic peroxide used as an oxidizing agent and polymerization initiator.
Cumene hydroperoxide: Used in the production of phenol and acetone, and also as a polymerization initiator.
Di-tert-butyl peroxide: Commonly used as a radical initiator in polymerization reactions.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability characteristics compared to other peroxides .
Propriétés
Numéro CAS |
71520-02-0 |
|---|---|
Formule moléculaire |
C16H24O2 |
Poids moléculaire |
248.36 g/mol |
Nom IUPAC |
1-(2-tert-butylperoxypropan-2-yl)-2-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C16H24O2/c1-12(2)13-10-8-9-11-14(13)16(6,7)18-17-15(3,4)5/h8-11H,1H2,2-7H3 |
Clé InChI |
JTUGPJUAYDYBPZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1=CC=CC=C1C(C)(C)OOC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



